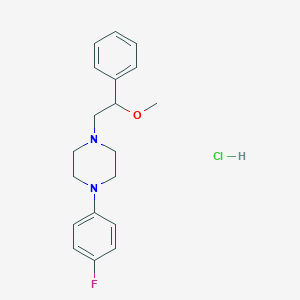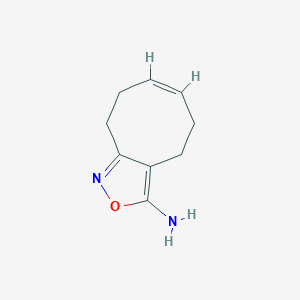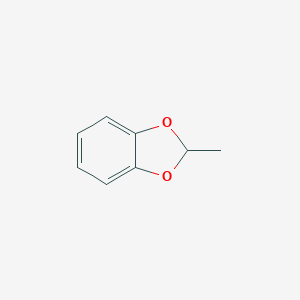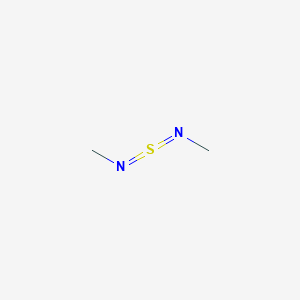
4-Dodecyloxyphenol
Vue d'ensemble
Description
4-Dodecyloxyphenol is a chemical compound with the linear formula C18H30O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It can be used as an additive to ferroelectric or ferroelectric liquid crystals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C18H30O2 . The molecular weight is 278.439 . Further details about its molecular structure were not found in the search results.Applications De Recherche Scientifique
Electropolymerization and Conducting Films : 4-Dodecyloxyphenol-related compounds are used in the electropolymerization of conducting films. Anionic micelles, including those with dodecyl sulfate, are used as media for electropolymerization, leading to well-organized structures in poly(3,4-ethylenedioxythiophene)(PEDOT) films (Sakmeche et al., 1996).
Optical and Electrochemical Properties : The preparation of PEDOT films in a medium containing dodecyl sulfate has shown that these films exhibit novel electrochemical and optical properties. This research demonstrates how dodecyl sulfate anions are trapped in the polymer matrix, affecting the properties of the material (Li and Imae, 2004).
Photophysical Study of Ionic Liquid Crystals : Dodecyl compounds like 1-dodecyl-4-[5-(4-dodecyloxyphenyl)-1,3,4-oxadiazole-2-yl]pyridinium bromide exhibit fluorescent properties and are studied for their potential in creating fluorescent liquid crystals. These studies involve examining their excitation and emission spectra in different environments (Pedro et al., 2012).
Development of Antioxidant Methods : Dodecyl compounds are also researched for their potential as antioxidants in medical applications. The study on dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide, for example, focuses on developing quantitative methods for its determination, which is vital for standardization and bioanalytical studies (Shinko et al., 2021).
Wastewater Treatment : Modified nano-alumina with dinitrophenylhydrazine, which includes dodecyl sulfate, has been developed for removing metal cations from water samples. This highlights the role of dodecyl compounds in environmental applications (Afkhami et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
4-dodecoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15,19H,2-11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXJDKPJCDJBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392979 | |
| Record name | 4-DODECYLOXYPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13037-87-1 | |
| Record name | 4-DODECYLOXYPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)


